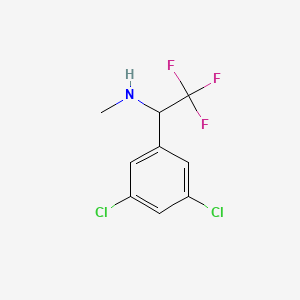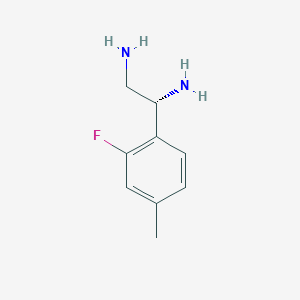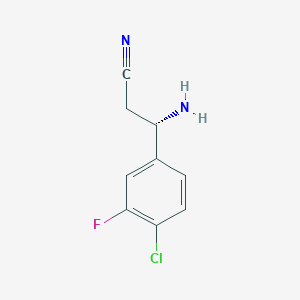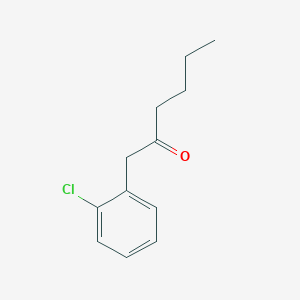
(1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, and an oxane ring, which adds to its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-oxanone with trifluoroacetaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired ethanamine derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in understanding biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique properties may make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, while the oxane ring can influence its overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanol
- (1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanoic acid
- (1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanone
Uniqueness
Compared to similar compounds, (1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride stands out due to its amine functionality, which can participate in a wider range of chemical reactions. Additionally, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C7H13ClF3NO |
|---|---|
Molecular Weight |
219.63 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)5-3-1-2-4-12-5;/h5-6H,1-4,11H2;1H/t5?,6-;/m1./s1 |
InChI Key |
NIZLMHNYDVGKPF-QFWZMSBNSA-N |
Isomeric SMILES |
C1CCOC(C1)[C@H](C(F)(F)F)N.Cl |
Canonical SMILES |
C1CCOC(C1)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B15234777.png)





![5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234822.png)




![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)


